molecular formula C24H42O6 B14671017 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- CAS No. 51437-93-5

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)-

Cat. No.: B14671017
CAS No.: 51437-93-5
M. Wt: 426.6 g/mol
InChI Key: VEBJYBIQIYFEFN-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is a chemical compound with a complex structure that includes multiple ether linkages and a phenoxy group substituted with an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- typically involves the reaction of tetraethylene glycol with 4-octylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the etherification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced under specific conditions to form phenol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce phenol derivatives.

Scientific Research Applications

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- involves its interaction with molecular targets through its ether linkages and phenoxy group. These interactions can affect various biochemical pathways, including those involved in cell membrane dynamics and protein interactions. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxatetradecan-1-ol: Lacks the phenoxy group and octyl chain, resulting in different properties and applications.

    14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it suitable for click chemistry applications.

    3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a different chain length, affecting its physical and chemical properties.

Uniqueness

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is unique due to its combination of ether linkages and a phenoxy group with an octyl chain. This structure imparts specific amphiphilic properties, making it suitable for applications in surfactant chemistry, drug delivery, and material science.

Properties

CAS No.

51437-93-5

Molecular Formula

C24H42O6

Molecular Weight

426.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)30-22-21-29-20-19-28-18-17-27-16-15-26-14-13-25/h9-12,25H,2-8,13-22H2,1H3

InChI Key

VEBJYBIQIYFEFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO

Origin of Product

United States

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